8-ETHOXYCARBONYLOCTANOL

Structure

3D Structure

Propiedades

IUPAC Name |

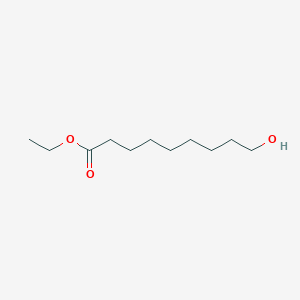

ethyl 9-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRYCGYJOYZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394221 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-34-7 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descripción

Contextualization within Long-Chain Alcohols and Ester Chemistry

8-Ethoxycarbonyloctanol, also known as ethyl 8-hydroxyoctanoate, is a member of the long-chain bifunctional molecules. fiveable.mecymitquimica.com These molecules are characterized by the presence of two reactive sites at different points on a carbon chain, which allows them to act as bridges or connectors in larger molecular architectures. fiveable.me Specifically, this compound combines the properties of a primary alcohol and an ethyl ester.

The alcohol group provides a site for reactions such as esterification, etherification, and oxidation, while the ester group can undergo hydrolysis, amidation, or reduction. The eight-carbon chain imparts a degree of hydrophobicity and flexibility to the molecules it helps to form. cymitquimica.com This dual functionality is crucial in step-growth polymerization, where bifunctional monomers react to form polymers like polyesters and polyamides. wikipedia.org The study of such long-chain aliphatic polymers has gained interest as a way to bridge the properties of semi-crystalline polyolefins and traditional polycondensates. acs.org

Significance as a Precursor in Complex Molecule Synthesis

The primary significance of this compound in chemical research lies in its role as a precursor for more complex molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular designs. fiveable.me

A notable application is in the synthesis of glycosides. Researchers have successfully used this compound as an aglycone (the non-sugar part) in glycosylation reactions with various disaccharides like cellobiose (B7769950), lactose (B1674315), and maltose (B56501). cdnsciencepub.comcdnsciencepub.comresearchgate.net These reactions, often catalyzed by Lewis acids such as stannic tetrachloride, lead to the formation of both α- and β-glycosidic linkages. cdnsciencepub.comresearchgate.net The resulting glycosides can be further functionalized for the creation of artificial carbohydrate antigens, which are valuable in immunological studies. cdnsciencepub.comresearchgate.net

Furthermore, this compound has been employed in the synthesis of neoglycoproteins. For instance, it was used in the preparation of a neo-glycoprotein containing 3,6-di-O-methyl-β-D-glucopyranosyl groups, which has applications in the serodiagnosis of leprosy. tandfonline.com

Overview of Key Research Domains and Methodologies

The research involving this compound primarily falls within the domains of synthetic organic chemistry, carbohydrate chemistry, and polymer science.

Key Research Domains:

Glycoconjugate Synthesis: A significant body of research focuses on using this compound to create synthetic oligosaccharides and their conjugates. Current time information in Nyong-et-Kellé, CM.nih.gov These glycoconjugates are essential tools in life sciences for studying biological processes. nih.gov

Polymer Chemistry: As a bifunctional monomer, it is a building block for synthesizing long-chain aliphatic polymers. wikipedia.orgacs.org These polymers can exhibit unique thermal and mechanical properties.

Bio-based Materials: There is growing interest in using molecules derived from renewable resources, like fatty acids, to synthesize bifunctional molecules for polymer production. mdpi.com this compound serves as a model compound in such investigations.

Methodologies:

Glycosylation Reactions: The Koenigs-Knorr reaction and its modifications, often using catalysts like silver trifluoromethanesulphonate or stannic tetrachloride, are common methods for attaching sugar moieties to this compound. researchgate.netresearchgate.net

Step-Growth Polymerization: This technique is used to create polymers from bifunctional monomers like this compound. wikipedia.org

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the structure and stereochemistry of the synthesized molecules, such as confirming the anomeric configuration of glycosides. cdnsciencepub.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive yet focused overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and applications in a research context.

Objectives:

To define this compound within the chemical classes of long-chain alcohols and esters.

To highlight its importance as a starting material in the synthesis of more complex chemical entities.

To survey the primary areas of chemical research where this compound is utilized and the key experimental techniques involved.

To present relevant data in a clear and accessible format through the use of tables.

This research outline intentionally excludes any information related to dosage, administration, safety, or adverse effects to maintain a purely chemical and academic focus.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | ethyl 8-hydroxyoctanoate nih.gov |

| CAS Number | 93892-06-9 cymitquimica.comlookchem.com |

| Molecular Formula | C₁₀H₂₀O₃ cymitquimica.comlookchem.com |

| Molecular Weight | 188.26 g/mol cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 258.2°C at 760 mmHg lookchem.com |

| Density | 0.967 g/cm³ lookchem.com |

| Solubility | Limited solubility in water, soluble in organic solvents cymitquimica.com |

Synthetic Methodologies and Strategic Approaches for 8 Ethoxycarbonyloctanol Derivatives

Glycosylation Reactions Employing 8-Ethoxycarbonyloctanol as an Acceptor

The hydroxyl group of this compound serves as a nucleophile, attacking the anomeric center of a glycosyl donor to form a glycosidic bond. The stereochemical outcome of this reaction is a critical aspect, with different methodologies favoring the formation of either α- or β-glycosides.

Lewis Acid-Catalyzed Glycosylations

Lewis acids are highly effective catalysts for glycosylation reactions, activating the glycosyl donor and facilitating the departure of the leaving group to generate a reactive oxocarbenium ion intermediate. The choice of Lewis acid, solvent, and reaction conditions plays a pivotal role in determining the yield and stereoselectivity of the glycosylation.

Stannic tetrachloride (SnCl₄) is a powerful Lewis acid that has been successfully employed in the glycosylation of this compound with peracetylated disaccharides such as cellobiose (B7769950), lactose (B1674315), and maltose (B56501). This method offers a direct, single-step route to the corresponding β-glycosides in good yields. The reaction proceeds via the formation of a 1,2-acetoxonium ion, generated by the interaction of SnCl₄ with the 1,2-trans-octaacetate of the disaccharide. This is followed by the formation of a 1,2-orthoacetate intermediate, which then undergoes rearrangement to the thermodynamically more stable 1,2-trans-glycoside (β-glycoside).

The stereochemical control is highly dependent on the reaction temperature and duration. At low temperatures, typically around -10°C, the reaction is highly stereoselective for the β-anomer. However, prolonged reaction times or higher temperatures (e.g., room temperature) can lead to in situ anomerization of the initially formed β-glycoside to the more thermodynamically stable α-glycoside, providing a preparative route to these α-linked structures. This anomerization process allows for the selective synthesis of either anomer from the same starting materials simply by modifying the reaction conditions.

| Disaccharide Octaacetate | Acceptor | Catalyst | Conditions | Product | Yield (%) | Anomeric Configuration |

| Cellobiose Octaacetate | This compound | SnCl₄ | -10°C, 4h | Heptaacetyl-β-glycoside | 61-68 | β |

| Lactose Octaacetate | This compound | SnCl₄ | -10°C, 4h | Heptaacetyl-β-glycoside | 61-68 | β |

| Maltose Octaacetate | This compound | SnCl₄ | -10°C, 4h | Heptaacetyl-β-glycoside | 61-68 | β |

| Maltose Octaacetate | This compound | SnCl₄ | Room Temp, 4h | Heptaacetyl-α-glycoside | Good | α |

Silver trifluoromethanesulphonate (AgOTf) is another effective promoter for glycosylation reactions, often used in conjunction with a base. In the synthesis of disaccharide glycosides of this compound, the use of acetylated glycosyl bromides as donors in the presence of silver trifluoromethanesulphonate and N,N-tetramethylurea has been shown to provide the desired 1,2-trans-glycosides in moderate to good yields of 50-60%. This method offers a significant improvement over conventional Koenigs-Knorr and Helferich conditions, which result in poor yields for these particular substrates. The reaction is believed to proceed through a 1,2-orthoacetate intermediate, which is then rearranged to the final glycoside. The use of a hindered base like 2,4,6-trimethylpyridine (B116444) can favor the formation of the 1,2-orthoacetate, which can be isolated and subsequently rearranged using a Lewis acid like stannic tetrachloride to yield the 1,2-trans-glycoside.

Iron(III) triflate (Fe(OTf)₃) has emerged as a cheap, non-toxic, and environmentally friendly catalyst for glycosylation reactions. This catalyst has proven to be highly efficient in the glycosylation of various alcohols with peracetylated N-acetyl-D-glucosamine and N-acetyl-D-galactosamine donors. These reactions can be significantly accelerated using microwave irradiation, and the methodology has also been successfully translated to a scalable continuous-flow process. While this catalytic system has been demonstrated to be effective for a range of alcohol acceptors, leading to the formation of β-glycosides and various β-linked disaccharides in high yields, specific studies detailing the use of this compound as the acceptor under these conditions were not found in the reviewed literature. However, the general applicability of this method to alcohol acceptors suggests its potential utility for the glycosylation of this compound.

The formation of 1,2-orthoacetate intermediates is a key mechanistic feature in many glycosylation reactions that proceed with 1,2-trans stereoselectivity. In both the stannic tetrachloride-mediated and silver trifluoromethanesulphonate-promoted glycosylations of this compound, evidence points to the involvement of these intermediates. The 1,2-acetoxonium ion, formed from the peracetylated glycosyl donor, reacts with the alcohol acceptor to generate the 1,2-orthoacetate. This intermediate is then rearranged under the influence of the Lewis acid catalyst to yield the thermodynamically more stable 1,2-trans-glycoside. The isolation of acetylated this compound as a byproduct in these reactions further supports a mechanism proceeding through a 1,2-orthoester intermediate. The ability to control the formation and subsequent rearrangement of these orthoesters is a powerful tool for achieving high stereoselectivity in the synthesis of β-glycosides.

Conventional Glycosylation Methods

Conventional glycosylation methods, such as the Koenigs-Knorr and Helferich reactions, have been foundational in carbohydrate chemistry. The Koenigs-Knorr reaction typically involves the use of a glycosyl halide (bromide or chloride) as a donor and a heavy metal salt, such as silver carbonate or silver oxide, as a promoter. The Helferich modification often employs mercury salts like mercuric bromide or mercuric cyanide.

In the context of synthesizing disaccharide glycosides of this compound, these conventional methods have been found to be less effective. Studies have shown that both Koenigs-Knorr and Helferich conditions provide the desired 1,2-trans-glycosides in poor yields. This highlights the advantages of the Lewis acid-catalyzed approaches, such as those using stannic tetrachloride or silver trifluoromethanesulphonate, which offer significantly higher yields for this specific synthetic transformation. The lower efficiency of the conventional methods in this case may be attributed to a combination of factors, including the reactivity of the specific glycosyl donors and the acceptor, as well as the reaction conditions employed.

Enzymatic Approaches to Alkyl Glycoside Synthesis

Enzymatic methods offer an environmentally friendly and highly selective alternative to chemical synthesis. These reactions are typically performed in aqueous systems under mild conditions and avoid the need for extensive protecting group manipulations. researchgate.net

β-Glycosidases (EC 3.2.1.21) are enzymes that naturally catalyze the hydrolysis of glycosidic bonds. nih.gov However, by manipulating reaction conditions, they can be used to synthesize alkyl glycosides through two main pathways: reverse hydrolysis and transglycosylation. researchgate.netresearchgate.net

In the reverse hydrolysis pathway, the enzyme joins a monosaccharide (e.g., glucose) directly with an alcohol like this compound. This reaction is the reverse of the natural function of the enzyme and is often limited by low yields due to the thermodynamic equilibrium favoring hydrolysis in aqueous media. researchgate.net

The transglycosylation pathway is generally more efficient. In this approach, the enzyme first cleaves an activated glycosyl donor (e.g., a disaccharide like lactose or an aryl glycoside like p-nitrophenyl β-D-glucopyranoside), forming a glycosyl-enzyme intermediate. This intermediate is then intercepted by a nucleophile—in this case, this compound—to form the desired alkyl glycoside. researchgate.netmdpi.com This process kinetically outcompetes hydrolysis, leading to higher product yields. researchgate.net

The yield and efficiency of enzymatic glycosylation are highly dependent on several reaction parameters that must be carefully optimized. researchgate.netelsevierpure.com

Water Activity (a_w) : Reducing the water content in the reaction medium shifts the thermodynamic equilibrium away from hydrolysis and towards synthesis. This can be achieved by using high substrate concentrations or by adding organic co-solvents. researchgate.net

Nature of the Glycosyl Donor : For transglycosylation, using an activated donor that is readily cleaved by the enzyme but where the leaving group is a poor nucleophile can significantly increase the yield of the desired alkyl glycoside. researchgate.net

Substrate Concentration : High concentrations of the acceptor alcohol (this compound) can increase the likelihood of it intercepting the glycosyl-enzyme intermediate, favoring the transglycosylation reaction over hydrolysis. researchgate.net

Enzyme Source and Immobilization : Glycosidases from different microbial sources exhibit varying substrate specificities and stability. Immobilizing the enzyme on a solid support can improve its stability, allow for easier separation from the product, and enable its reuse, making the process more cost-effective. researchgate.net

Table 2: Key Parameters for Optimization of Biocatalytic Glycosylation This table summarizes critical factors for enhancing the yield of enzymatic glycoside synthesis.

| Parameter | Objective | Method of Control |

|---|---|---|

| Water Activity | Minimize hydrolysis, favor synthesis | High substrate concentration, organic co-solvents |

| pH | Maximize enzyme activity/stability | Use of appropriate buffer systems |

| Temperature | Optimize reaction rate and enzyme longevity | Thermostatic control of the reaction vessel |

| Acceptor/Donor Ratio | Favor transglycosylation over hydrolysis | Increase concentration of acceptor (this compound) |

Regioselective and Stereoselective Control in Synthesis

Achieving high levels of regioselectivity and stereoselectivity is a central challenge in glycoside synthesis. springernature.comnih.gov

Stereoselectivity refers to the control over the configuration (α or β) of the newly formed anomeric center. In chemical methods like the Koenigs-Knorr and trichloroacetimidate (B1259523) syntheses, the primary tool for achieving 1,2-trans selectivity is the use of a participating protecting group at the C2 position of the glycosyl donor. wikipedia.orgrsc.org Synthesizing the 1,2-cis linkage is more challenging and often requires specific conditions, such as the use of non-participating protecting groups, particular solvents, and careful temperature control. rsc.org

Regioselectivity , the control over which hydroxyl group in a polyol acceptor reacts, is not a primary concern when using this compound as it possesses only one hydroxyl group. However, in more complex syntheses involving polyol substrates, regiocontrol is critical. rsc.orgdntb.gov.ua

Enzymatic methods inherently offer exceptionally high stereo- and regioselectivity, which is one of their major advantages. researchgate.net A β-glycosidase, for example, will typically form only the β-glycosidic linkage with high fidelity, dictated by the specific geometry of its active site. This removes the need for the complex protecting group strategies often required in chemical synthesis. nih.gov

Achieving β-Selectivity in Glycosidic Linkage Formation

The formation of a 1,2-trans-glycosidic linkage, which results in a β-glycoside for common sugars like glucose and maltose, is often achieved through neighboring group participation. When a participating protecting group, such as an acetyl group, is present at the C-2 position of the glycosyl donor, it can assist in the departure of the leaving group at the anomeric center (C-1). This participation leads to the formation of a cyclic acetoxonium ion intermediate. The subsequent nucleophilic attack by the alcohol, in this case, this compound, occurs from the side opposite to the bulky ring structure, leading stereoselectively to the β-glycoside. researchgate.net

One effective method for achieving high β-selectivity in the glycosylation of this compound involves the use of stannic tetrachloride (SnCl₄) as a catalyst. researchgate.net When 1,2-trans-octaacetates of disaccharides like maltose, lactose, or cellobiose are reacted with this compound in the presence of SnCl₄ in dichloromethane (B109758) at low temperatures (e.g., -10 °C), a 1,2-acetoxonium ion is generated. This intermediate directs the incoming alcohol to attack from the β-face, initially forming a 1,2-orthoacetate intermediate which then rearranges to the thermodynamically more stable β-glycoside in high yield. researchgate.netresearchgate.net This method has been reported to provide greater than 98% β-selectivity. researchgate.net

The reaction conditions, including temperature and reaction time, are crucial for maintaining this high selectivity. Shorter reaction times and lower temperatures favor the kinetically controlled β-product. researchgate.net For instance, carrying out the glycosylation at 0°C for approximately one hour has been shown to result in high β-selectivity (β/α >98%). researchgate.net

Table 1: Conditions for β-Selective Glycosylation of this compound

| Glycosyl Donor | Catalyst | Solvent | Temperature | Reaction Time | Selectivity |

| Maltose octaacetate | SnCl₄ | Dichloromethane | -10 °C | Short | >98% β |

| Lactose octaacetate | SnCl₄ | Dichloromethane | -10 °C | Short | High β |

| Cellobiose octaacetate | SnCl₄ | Dichloromethane | -10 °C | Short | High β |

In-situ Anomerization Strategies for α-Glycoside Preparation

While the initial kinetic product of the SnCl₄-catalyzed glycosylation is the β-anomer, the α-glycoside can be prepared through in-situ anomerization. This process involves allowing the reaction to proceed for a longer duration or at a higher temperature, which facilitates the conversion of the initially formed β-glycoside to the thermodynamically more stable α-anomer. researchgate.netresearchgate.net

The mechanism for this anomerization involves the reformation of the acetoxonium ion from the β-glycoside, which can then re-open to form either the α- or β-glycoside. Over time, the equilibrium shifts towards the more stable α-anomer. For example, in the synthesis of the α-maltoside of this compound, allowing the reaction mixture to stir at room temperature for an extended period (e.g., 4 hours or up to 72 hours) after the initial formation of the β-glycoside leads to a significant amount of the α-product. researchgate.net This strategy provides a practical route to α-glycosides of disaccharides using the same starting materials and catalyst as for the β-selective synthesis, simply by modifying the reaction time and temperature. researchgate.netresearchgate.net

This in-situ anomerization has been successfully applied to the preparation of α-glycosides of maltose, lactose, and cellobiose with this compound. researchgate.net

Control of Glycosidic Linkage Configuration (α vs. β)

The ability to control the configuration of the glycosidic linkage (α vs. β) is paramount in carbohydrate synthesis. As detailed in the preceding sections, the stereochemical outcome of the glycosylation of this compound can be effectively controlled by manipulating the reaction conditions.

The key factors influencing the α- versus β-selectivity are primarily kinetic versus thermodynamic control.

β-Glycosides (Kinetic Product): The formation of the β-glycoside is favored under kinetically controlled conditions. This is achieved by using low temperatures and short reaction times. The neighboring group participation of the C-2 acetate (B1210297) group directs the nucleophilic attack of this compound to the β-face of the anomeric carbon, leading to the rapid formation of the 1,2-trans product. researchgate.netresearchgate.net

α-Glycosides (Thermodynamic Product): The α-glycoside is the thermodynamically more stable anomer in many cases. Its formation is achieved by allowing the reaction to proceed under conditions that permit equilibration. This involves longer reaction times and/or higher temperatures, which facilitate the in-situ anomerization of the initially formed β-glycoside to the α-anomer. researchgate.netresearchgate.net

The choice of glycosyl donor and promoter system also plays a role. While the SnCl₄-catalyzed reaction of peracetylated sugars provides a clear pathway for controlling stereoselectivity, other methods like the Koenigs-Knorr and Helferich conditions, which often involve glycosyl bromides and heavy metal salts, have been reported to give poor yields for the synthesis of these disaccharide glycosides. researchgate.net The use of silver trifluoromethanesulfonate (B1224126) with N,N-tetramethylurea, however, has been shown to provide the 1,2-trans-glycosides in moderate yields of 50-60%. researchgate.net

Table 2: Summary of Stereochemical Control in Glycosylation of this compound

| Desired Product | Control Type | Key Reaction Conditions | Mechanism |

| β-Glycoside | Kinetic | Low temperature (-10 °C to 0 °C), Short reaction time (approx. 1 hour) | Neighboring group participation via acetoxonium ion |

| α-Glycoside | Thermodynamic | Room temperature, Long reaction time (4 to 72 hours) | In-situ anomerization of the initial β-product |

Derivatization and Functionalization Strategies of this compound

The ethoxycarbonyl group at the terminus of the octanol (B41247) chain provides a versatile handle for further chemical modification. This allows for the derivatization and functionalization of glycosides of this compound for a range of applications, from creating detergents with specific properties to preparing intermediates for conjugation to other molecules.

Preparation of ω-Functionalized Alkyl Maltosides and Other Glycosides

The synthesis of ω-functionalized alkyl glycosides, such as maltosides, is a significant application of this compound. The terminal ester group can be readily converted into other functional groups both before and after the glycosylation step. These functionalized glycosides are particularly useful as detergents for the crystallization of membrane proteins. researchgate.net

The general strategy involves first performing the stereoselective glycosylation of this compound with a protected sugar, such as maltose octaacetate, to form the corresponding glycoside. researchgate.net The terminal ethoxycarbonyl group can then be hydrolyzed to a carboxylic acid, which can be further modified. For example, it can be coupled with amines to form amides or reduced to an alcohol. This approach allows for the introduction of a wide variety of functional groups at the end of the alkyl chain, tailoring the properties of the resulting glycoside for specific applications.

Conversion to Hydrazide Intermediates for Conjugation

The ethoxycarbonyl group of this compound and its glycosylated derivatives can be converted into a hydrazide (also known as a carbohydrazide) functional group. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. The resulting hydrazide is a valuable intermediate for bioconjugation.

Hydrazides can react with aldehydes and ketones to form stable hydrazone linkages. This chemoselective ligation strategy is widely used to couple molecules containing a hydrazide moiety to biomolecules or surfaces that have been modified to display an aldehyde or ketone group. This allows for the site-specific attachment of the glycoside to proteins, lipids, or other macromolecules.

Incorporation into Complex Oligosaccharide Structures

While this compound itself is a simple aglycone, its glycosylated derivatives can serve as building blocks for the synthesis of more complex oligosaccharide structures. After glycosylation with a monosaccharide or disaccharide, the protecting groups on the sugar moiety can be selectively removed to expose hydroxyl groups. These newly available hydroxyls can then act as glycosyl acceptors in subsequent glycosylation reactions.

This iterative process allows for the stepwise elongation of the carbohydrate chain, leading to the formation of complex oligosaccharides attached to the functionalized alkyl spacer. The terminal ethoxycarbonyl group provides a point of attachment for these complex structures to other molecules or surfaces, making it a useful tool in glycobiology and materials science. The choice of protecting groups on the initial sugar donor is crucial for orchestrating the regioselective deprotection and subsequent glycosylation steps required for building these intricate structures.

Reactivity and Mechanistic Investigations of 8 Ethoxycarbonyloctanol in Organic Transformations

Nucleophilic Reactivity in Ester and Alcohol Functions

The chemical behavior of 8-ethoxycarbonyloctanol is characterized by the distinct nucleophilic properties of its alcohol and ester moieties. The primary alcohol function contains a hydroxyl (-OH) group, which is a potent nucleophile, especially under basic conditions or when activated. msu.edu The lone pairs of electrons on the oxygen atom can readily attack electrophilic centers, initiating substitution or addition reactions. msu.edu This reactivity is fundamental to its role as an acceptor in glycosylation, where the alcohol attacks an activated anomeric carbon of a sugar donor. youtube.comwikipedia.org

In contrast, the ethoxycarbonyl (-COOEt) group, or ester, is significantly less nucleophilic. While the oxygen atoms possess lone pairs, their nucleophilicity is diminished due to resonance with the adjacent carbonyl group. stackexchange.com This resonance delocalizes the electrons, making the carbonyl carbon electrophilic rather than making the oxygen atoms nucleophilic. stackexchange.comlibretexts.org Consequently, the ester group is generally stable and unreactive under the neutral or acidic conditions often employed for reactions involving the alcohol function, such as acid-catalyzed glycosylations. libretexts.org This differential reactivity allows for selective transformations at the hydroxyl group without affecting the ester moiety.

Role in Glycosidic Bond Formation Mechanisms

This compound has been instrumental as a spacer molecule in the synthesis of artificial carbohydrate antigens, where its terminal alcohol serves as the aglycone for attachment to various sugars. cdnsciencepub.com Its use in Lewis acid-catalyzed glycosylation reactions has provided significant insights into the mechanisms governing the formation of α- and β-glycosidic linkages. researchgate.netcdnsciencepub.com

Research has extensively documented the glycosylation of this compound with acetylated disaccharides like cellobiose (B7769950), lactose (B1674315), and maltose (B56501) octaacetates, catalyzed by the Lewis acid stannic tetrachloride (SnCl₄). cdnsciencepub.comresearchgate.netcdnsciencepub.com The mechanism proceeds through the formation of a key intermediate, the 1,2-acetoxonium ion. cdnsciencepub.com This cyclic ion is generated from the sugar peracetate in the presence of the Lewis acid. cdnsciencepub.com

The nucleophilic hydroxyl group of this compound then attacks this electrophilic species. Evidence suggests that this reaction proceeds via a 1,2-orthoester intermediate. cdnsciencepub.comresearchgate.net These orthoesters are subsequently rearranged under the influence of stannic tetrachloride to yield the final 1,2-trans-glycosides, which corresponds to the β-anomer for these sugars. cdnsciencepub.comresearchgate.net This pathway, involving the participation of the C-2 acetyl group, reliably leads to the formation of β-glycosidic bonds under kinetically controlled conditions. researchgate.net

The stereochemical outcome of the glycosylation of this compound is highly dependent on the reaction conditions, particularly temperature and reaction time. researchgate.netcdnsciencepub.com This allows for selective synthesis of either the β- or α-glycoside.

Initially, reactions carried out at low temperatures, such as -10 °C in dichloromethane (B109758), and for short durations predominantly yield the β-glycosides. cdnsciencepub.comresearchgate.net This outcome is considered the kinetically controlled product, resulting from the mechanism involving the 1,2-acetoxonium ion and orthoester intermediates. researchgate.net

However, prolonging the reaction time and increasing the temperature facilitates an in situ anomerization of the initially formed β-glycoside to the corresponding α-glycoside. researchgate.netcdnsciencepub.com For instance, allowing the reaction of the β-maltoside to proceed for 4 hours at room temperature provides a preparative route to the α-anomer. cdnsciencepub.com This isomerization indicates that under these conditions, the α-glycoside may be the thermodynamically more stable product. The ability to control the anomeric outcome by modifying simple reaction parameters is a significant advantage in synthetic carbohydrate chemistry.

The table below summarizes the outcomes of stannic tetrachloride-catalyzed glycosylation of this compound with various disaccharide octaacetates.

| Glycosyl Donor | Conditions | Predominant Product | Yield (%) | Reference |

| Maltose Octaacetate | -10 °C, CH₂Cl₂ | β-Glycoside | 65 | cdnsciencepub.com |

| Maltose Octaacetate | Room Temp, 4h | α-Glycoside (via anomerization) | 65 | cdnsciencepub.com |

| Lactose Octaacetate | -10 °C, CH₂Cl₂ | β-Glycoside | 70 | cdnsciencepub.com |

| Cellobiose Octaacetate | -10 °C, CH₂Cl₂ | β-Glycoside | 68 | cdnsciencepub.com |

Reaction Kinetics and Thermodynamics in Derivatization Processes

The derivatization of this compound through glycosylation serves as a clear example of the interplay between reaction kinetics and thermodynamics. The formation of the β-glycoside at low temperatures is a kinetically controlled process. researchgate.net The reaction pathway via the acetoxonium ion and subsequent orthoester rearrangement is faster than the direct formation of the α-glycoside.

The subsequent isomerization to the α-anomer at higher temperatures or with prolonged reaction times demonstrates a shift towards thermodynamic control. researchgate.net This suggests that while the activation energy for the formation of the β-product is lower, the α-product represents a more stable thermodynamic minimum under these specific reaction conditions. The ability to isolate the kinetic product or allow the reaction to equilibrate to the thermodynamic product provides synthetic versatility.

Stability of this compound and its Derivatives under Diverse Conditions

The stability of this compound and its glycoside derivatives is crucial for their synthesis and application. The parent molecule is stable under the acidic conditions of glycosylation. The ester functional group is generally robust but would be susceptible to hydrolysis under strong basic conditions (saponification).

The resulting glycosidic derivatives, which are essentially substituted ethers, are stable under the Lewis acid conditions used for their formation. The stability of the anomers themselves can be influenced by steric relationships within the molecule. researchgate.net The anomeric effect also plays a role in the relative stability of α- and β-glycosides, often favoring the α-anomer. wikipedia.org The derivatives of this compound, featuring a stable ether (glycosidic) linkage and an ester group, are designed to be sufficiently robust for further chemical manipulation, such as deacetylation of the sugar moiety and subsequent conjugation to proteins to create antigens. cdnsciencepub.com

Advanced Characterization and Spectroscopic Analysis of 8 Ethoxycarbonyloctanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including derivatives of 8-ethoxycarbonyloctanol. aocs.org Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals correspond to the various protons in the molecule. For instance, in glycosidic derivatives of this compound, the protons of the ethoxycarbonyl group, the octanol (B41247) chain, and the sugar moiety all appear at characteristic chemical shifts. researchgate.netcdnsciencepub.com The ethyl group of the ester typically shows a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The long polymethylene chain of the octanol backbone usually presents as a broad multiplet, while the protons adjacent to the ester and alcohol functionalities (or their derivatives) are shifted further downfield.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the structure. researchgate.net The carbonyl carbon of the ester group is particularly diagnostic, appearing at a characteristic downfield shift (typically in the 170-180 ppm range). The carbons of the ethoxy group and the octanol chain can be assigned based on their chemical environment. aocs.org

Dynamic NMR studies can also reveal information about conformational changes, such as hindered rotation around specific bonds. scielo.org.mx For example, in certain complex derivatives, broad signals at room temperature that sharpen upon heating can indicate the presence of rotational barriers, allowing for the characterization of different conformational isomers. scielo.org.mx

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical this compound Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ester C=O | - | ~173 |

| Ester -OCH₂CH₃ | 4.1 (quartet) | ~60 |

| Ester -OCH₂CH ₃ | 1.2 (triplet) | ~14 |

| -CH₂- (Octanol chain) | 1.3-1.6 (multiplet) | ~25-30 |

| -C H₂-O- (from octanol) | 3.6 (triplet) | ~63 |

| -C H₂-C=O (from octanol) | 2.3 (triplet) | ~34 |

Note: Actual chemical shifts can vary depending on the solvent and the specific structure of the derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound derivatives and for gaining structural insights through the analysis of their fragmentation patterns. spectroscopyonline.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed. researchgate.netnist.gov

In a typical mass spectrum, the molecular ion peak (M⁺) or a protonated/adducted molecule (e.g., [M+H]⁺, [M+Na]⁺) confirms the molecular weight of the derivative. The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact elemental composition.

The fragmentation pattern provides a fingerprint of the molecule's structure. For ethoxycarbonyl derivatives, characteristic fragmentation pathways include the loss of the ethoxy group (-OC₂H₅) or the entire ethoxycarbonyl radical. nist.gov The long alkyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units). For more complex structures, such as glycoside or peptide conjugates, the fragmentation pattern can reveal the sequence of the attached biomolecule and the nature of the linkage to the this compound spacer. nih.govmdpi.com

Derivatization is often used in MS to enhance ionization efficiency and to direct fragmentation in a predictable manner, which aids in structural identification. spectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com For derivatives of this compound, the IR spectrum provides clear evidence of its key structural features.

The most prominent absorption band is typically the C=O (carbonyl) stretch of the ester group, which appears as a strong, sharp peak in the region of 1730-1750 cm⁻¹. Another key feature is the broad O-H stretching band from the terminal alcohol group (if present), which usually appears around 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed as sharp peaks between 2850 and 3000 cm⁻¹. The C-O stretching vibrations of the ester and alcohol groups are found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net

FT-IR spectroscopy can be used to monitor the progress of reactions, such as the esterification of the terminal alcohol or its conversion to other functional groups, by observing the appearance or disappearance of these characteristic bands. researchgate.net Furthermore, subtle shifts in peak positions can provide information about intermolecular interactions, such as hydrogen bonding. researchgate.net Second derivative IR spectroscopy can be employed to resolve overlapping bands and enhance the detection of minor structural variations. nih.govnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (broad) |

| C-H (Alkyl) | Stretching | 2850-2960 (strong, sharp) |

| C=O (Ester) | Stretching | 1730-1750 (strong, sharp) |

| C-O (Ester/Alcohol) | Stretching | 1000-1300 (moderate) |

Advanced Spectroscopic Methods for Complex Biomolecular Structures (as applied to derivatives)

For more complex derivatives of this compound, particularly those involving biomolecules, advanced spectroscopic methods are required for a complete structural picture.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to different vibrational modes. It is particularly useful for analyzing the conformational order of the long alkyl chains in this compound derivatives. nih.gov The ratio of the intensities of specific C-H stretching bands (e.g., around 2850 cm⁻¹ and 2880 cm⁻¹) can be used to quantify the degree of trans versus gauche conformations in the alkyl chain, providing insight into the packing and ordering of the molecules. mdpi.comnih.gov

Raman spectroscopy is also effective for studying molecules in aqueous environments, as water is a weak Raman scatterer. This makes it a powerful tool for analyzing the conformational preferences of ester groups and alkyl chains in biomolecular derivatives under relevant conditions. preprints.orgdntb.gov.uamdpi.com

X-ray Diffraction for Crystalline Structure Determination

For polycrystalline or semi-crystalline materials, powder XRD can be used to identify the crystalline phases present, determine the unit cell parameters, and estimate the average size of the crystallites using the Scherrer equation. mdpi.commdpi.com This is particularly relevant for studying the polymorphic behavior of long-chain esters, which can exist in different crystalline forms with distinct physical properties. researchgate.netacs.org XRD studies on similar long-chain alcohols have provided fundamental insights into how molecules pack in the solid and even liquid states. aps.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for both the purification of this compound derivatives and the assessment of their purity. taylorfrancis.com Given the potential for side-products during synthesis and the presence of starting materials, chromatographic separation is a critical step.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. Using either normal-phase or reversed-phase columns, different components in a mixture can be separated based on their polarity. rsc.org For chiral derivatives, specialized chiral stationary phases, often based on polysaccharides, can be used to separate enantiomers. nih.gov

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for analyzing the volatile derivatives of this compound. It provides excellent separation efficiency and allows for quantitative analysis of the sample's purity.

For the separation of large biomolecular conjugates, techniques like Size-Exclusion Chromatography (SEC) or Affinity Chromatography may be employed. dupont.com SEC separates molecules based on their hydrodynamic volume, while affinity chromatography utilizes specific binding interactions between the derivative and the stationary phase for highly selective purification. nih.gov

Gas Chromatography (GC) and Liquid Chromatography (LC) of Derivatives

Gas and liquid chromatography are fundamental techniques for the separation and analysis of this compound derivatives, such as its glycosides or other esters. The choice between GC and LC depends largely on the volatility and thermal stability of the analyte.

Gas Chromatography (GC)

GC analysis is well-suited for volatile and thermally stable compounds. Derivatives of this compound, which contain a polar hydroxyl group, often require derivatization to increase their volatility and reduce polarity, thereby improving chromatographic performance and preventing issues like peak tailing. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens on polar functional groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. gerli.comsigmaaldrich.com For instance, reacting the alcohol group with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) yields more volatile derivatives suitable for GC analysis. sigmaaldrich.com

The separation of these derivatives is typically performed on capillary columns with various stationary phases. For long-chain esters and alcohols, nonpolar columns (e.g., with OV-101, a dimethylpolysiloxane phase) or intermediate polarity columns (e.g., Carbowax, a polyethylene (B3416737) glycol phase) are frequently employed. google.comnih.gov Temperature programming, where the column temperature is gradually increased, is essential for eluting compounds with a wide range of boiling points, from the parent alcohol derivative to higher molecular weight esters. google.comresearchgate.net

Liquid Chromatography (LC)

Liquid chromatography is a versatile technique that does not require the analyte to be volatile, making it ideal for the analysis of thermally labile or high molecular weight derivatives of this compound, such as its glycosides. cdnsciencepub.comresearchgate.net Both normal-phase and reversed-phase LC are utilized.

In normal-phase LC, a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate). cdnsciencepub.com This method is effective for purifying synthetic products, as demonstrated in the separation of glycoside derivatives of this compound from reaction byproducts. cdnsciencepub.comresearchgate.net

Reversed-phase liquid chromatography (RP-LC) is more common for analytical-scale separations. It employs a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water). nih.govmdpi.com In RP-LC, separation is based on hydrophobicity; derivatives with longer alkyl chains or less polar functional groups are retained longer on the column. researchgate.net Gradient elution, where the mobile phase composition is changed during the run to increase its elution strength, is often necessary to resolve complex mixtures of derivatives with varying polarities. nih.govresearchgate.net

Below is a table summarizing typical chromatographic conditions for analyzing derivatives similar in structure to those of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Alkyl Polyglycosides

Alkyl polyglycosides (APGs) are non-ionic surfactants synthesized from fatty alcohols and sugars. nih.govd-nb.info Derivatives of this compound, particularly its glycosides, share structural similarities with APGs. LC-MS has emerged as the definitive analytical technique for characterizing these complex mixtures. nih.gov An industrial APG product is a mixture of molecules with different alkyl chain lengths and varying numbers of sugar units (degree of polymerization). d-nb.info

An LC-MS method for APG analysis typically involves reversed-phase LC coupled to an electrospray ionization (ESI) source and a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) analyzer. nih.gov

Liquid Chromatography Separation: The LC component separates the complex APG mixture primarily based on the hydrophobicity of the alkyl chain. nih.gov Using a C8 or C18 column with a methanol-water gradient, different homologous series (defined by their alkyl chain length) are eluted at different retention times. Within each homologous series, oligomers with a higher degree of polymerization (more sugar units) tend to elute slightly earlier due to their increased polarity. nih.gov

Mass Spectrometry Detection: As the separated components elute from the LC column, they are ionized by ESI. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or, more commonly for polyglycosides, sodiated adducts [M+Na]⁺, which are very stable. nih.gov The QTOF mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions with high accuracy, allowing for the unambiguous determination of the elemental composition of each component. nih.gov This enables the identification of the specific alkyl chain length and the number of glycosyl units for each peak in the chromatogram. APGs with up to eight sugar units have been identified using this method. nih.gov

Tandem Mass Spectrometry (MS/MS): Further structural information can be obtained through MS/MS experiments. In this process, a specific ion (e.g., an [M+Na]⁺ adduct of a particular APG) is selected, fragmented, and the resulting fragment ions are analyzed. This provides details about the structure of the sugar units and the linkages between them. nih.gov

The combination of LC separation with high-resolution MS detection provides a detailed molecular map of the APG mixture, which is essential for quality control and for understanding how the composition affects the physicochemical properties of the surfactant. nih.gov

The following interactive table illustrates the type of data obtained from an LC-MS analysis of a representative APG mixture.

Computational Chemistry and Theoretical Studies of 8 Ethoxycarbonyloctanol Systems

Molecular Modeling and Conformation Analysis of Derivatives

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational preferences of 8-ethoxycarbonyloctanol derivatives. Conformational analysis, the study of the different energy levels associated with various spatial arrangements of a molecule, is crucial for predicting reactivity and interaction with other molecules. libretexts.org

In the context of glycosylation reactions, the conformation of the alcohol acceptor, this compound, and its derivatives can influence the stereochemical outcome of the reaction. Energy-minimized structures, derived through molecular modeling, have been used to analyze the dihedral angles around the glycosidic bond in disaccharide analogues of this compound. researchgate.net These studies have shown that the calculated dihedral angles are similar to those found in naturally occurring disaccharides. researchgate.net

The stability of different conformers is influenced by several factors, including steric interactions, torsional strain, and angle strain. libretexts.org For a flexible molecule like this compound, rotation around its single bonds can lead to a multitude of conformations. Computational methods can identify the most stable, low-energy conformations, which are more likely to be present and participate in reactions.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations offer a powerful tool for elucidating the intricate details of reaction mechanisms at the atomic and electronic levels. rsc.orgakj.az These calculations can determine the energies of reactants, products, and transition states, providing a quantitative understanding of reaction pathways and kinetics. hpc.co.jpresearchgate.net

Investigation of Glycosyl Oxacarbenium Ions

Glycosylation reactions, a cornerstone of carbohydrate chemistry, often proceed through the formation of highly reactive intermediates known as glycosyl oxacarbenium ions. wikipedia.orgcazypedia.org These species are characterized by a positive charge delocalized between the anomeric carbon and the ring oxygen. wikipedia.org The formation of these ions is a key step in the synthesis of glycosides of this compound. researchgate.netresearchgate.net

Quantum chemical calculations have been pivotal in understanding the structure, conformation, and reactivity of these fleeting intermediates. nih.govnih.gov Theoretical calculations predict that glycosyl oxacarbenium ions can exist in several conformations, such as the 4H3 and 3H4 half-chair forms for pyranose rings. cazypedia.orgnih.gov The relative stability of these conformers is a critical factor in determining the stereochemical outcome of the glycosylation reaction. nih.gov For instance, theoretical calculations on the D-glucopyranosyl (d-Glcp) oxacarbenium ion have predicted specific bond lengths and torsion angles for its stable conformers. nih.gov

In the context of the glycosylation of this compound, the reaction mechanism can involve the formation of a 1,2-acetoxonium ion, which then leads to the formation of β-glycosides via 1,2-orthoacetate intermediates. researchgate.netresearchgate.net Quantum chemical calculations can model the energetics of these steps, including the formation and rearrangement of the orthoester intermediate, providing a detailed picture of the reaction coordinate. researchgate.net

Theoretical Basis for Stereoselectivity in Glycosylation Reactions

The stereoselectivity of glycosylation reactions—the preferential formation of one stereoisomer over another—is a central challenge in carbohydrate synthesis. mdpi.combenthamscience.com Computational studies provide a theoretical framework for understanding and predicting this selectivity. The stereochemical outcome is heavily influenced by the nature of the glycosyl donor, the acceptor (such as this compound), the promoter, and the protecting groups used. mdpi.com

Theoretical models explain stereoselectivity based on the conformational preferences of the intermediate glycosyl oxacarbenium ion and the trajectory of the nucleophilic attack by the alcohol. nih.gov According to the two-conformer model, the glycosyl cation exists as an equilibrium of two major conformers (e.g., 4H3 and 3H4). nih.gov The direction of the nucleophilic attack (from the top or bottom face) on each conformer leads to different transition states with varying energies. nih.gov The stereochemical outcome is then determined by the relative energies of these transition states. nih.gov

For example, in the stannic tetrachloride-catalyzed glycosylation of this compound with peracetylated disaccharides, both α- and β-glycosides can be formed. researchgate.netcdnsciencepub.com The initial formation of the β-glycoside can be followed by in-situ anomerization to the α-glycoside. researchgate.netresearchgate.net Quantum chemical calculations can model the energy barriers for both the direct formation of each anomer and the interconversion between them, thus explaining the observed product distribution under different reaction conditions.

Simulations of Intermolecular Interactions

The interactions between molecules are fundamental to all chemical and biological processes. teachchemistry.orgcolorado.edu Simulations of intermolecular interactions provide insights into the forces that govern the association of molecules, such as the binding of a glycosyl donor to this compound. These interactions are primarily non-covalent and include hydrogen bonds, dipole-dipole interactions, and London dispersion forces. teachchemistry.org

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its derivatives in solution or in complex with other molecules. nih.gov These simulations track the movements of atoms over time, providing a detailed picture of how molecules interact and change their conformations. For instance, MD simulations could be used to model the approach of this compound to a glycosyl donor, revealing the preferred orientation for reaction and the role of solvent molecules in the process.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. drugdesign.orglongdom.org Computational approaches are increasingly used to predict the SAR of novel compounds, guiding the design of molecules with desired properties. nih.govmdpi.com

For derivatives of this compound, computational SAR can be used to predict how modifications to its structure will affect its reactivity as a glycosyl acceptor or the properties of the resulting glycosides. For example, by systematically altering the length of the alkyl chain or the nature of the ester group in silico, it is possible to calculate various molecular descriptors (e.g., lipophilicity, polar surface area, electronic properties). These descriptors can then be correlated with experimentally observed activities using quantitative structure-activity relationship (QSAR) models.

Applications of 8 Ethoxycarbonyloctanol Derivatives in Interdisciplinary Fields

Biomedical Applications

The derivatives of 8-ethoxycarbonyloctanol are instrumental in the development of sophisticated biomedical tools, from synthetic antigens for immunological studies to components of bioactive molecules. The linear hydrocarbon chain provides spatial separation between different functional moieties, which can be crucial for their biological activity.

Artificial carbohydrate antigens and neoglycoproteins are synthesized to mimic naturally occurring glycans and are pivotal in immunology and glycobiology research. nih.gov Derivatives of this compound can function as spacer arms that connect a carbohydrate epitope to a carrier protein or another molecule. mdpi.com The length and flexibility of the spacer can influence the accessibility of the carbohydrate for interaction with antibodies or receptors. nih.gov

In the preparation of glycoconjugates, a derivative of this compound can be utilized as a heterobifunctional linker. The hydroxyl end can be modified to attach to a carbohydrate, while the ethoxycarbonyl end can be converted into a functional group suitable for conjugation to a protein carrier, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). These protein carriers enhance the immunogenicity of the attached carbohydrate antigen.

For instance, the synthesis could involve the following conceptual steps:

Activation of the hydroxyl group of this compound for subsequent coupling with a protected carbohydrate molecule.

Deprotection of the carbohydrate moiety.

Hydrolysis of the ethyl ester to a carboxylic acid.

Activation of the resulting carboxylic acid for amide bond formation with lysine (B10760008) residues on a carrier protein.

This process results in a glycoconjugate where the carbohydrate antigen is presented at a distance from the protein backbone, potentially leading to a more robust immune response.

| Component | Function | Example |

| Carbohydrate | Antigenic determinant | Tumor-associated carbohydrate antigen (TACA) |

| This compound derivative | Spacer arm | 8-Azidooctyl glycoside |

| Carrier Protein | Immunogenicity enhancer | Bovine Serum Albumin (BSA) |

Synthetic antigens are crucial for the development of sensitive and specific serodiagnostic tests for diseases like leprosy. In this context, derivatives of this compound can be used to link specific carbohydrate antigens of Mycobacterium leprae, the causative agent of leprosy, to a solid support or a carrier molecule for use in enzyme-linked immunosorbent assays (ELISA). The spacer arm helps to present the antigen in a manner that is accessible for antibody binding, improving the diagnostic accuracy of the assay.

Tumor-associated carbohydrate antigens (TACAs) are important targets in cancer immunotherapy. However, TACAs are often poorly immunogenic. To overcome this, they are conjugated to carrier proteins using linkers. Derivatives of this compound can serve as such linkers in the synthesis of TACA-based cancer vaccines. The nature of the linker can impact the immune response against the TACA. Research in this area explores how different linker lengths and compositions affect the presentation of the antigen to the immune system and the subsequent anti-tumor immune response.

| Antigen Type | Linker Precursor | Application |

| Tumor-Associated Carbohydrate Antigen | This compound | Cancer Vaccine Development |

| Bacterial Capsular Polysaccharide | This compound | Infectious Disease Diagnostics |

The bifunctional nature of this compound makes it a suitable building block for the synthesis of hybrid molecules with potential therapeutic applications, including as immunosuppressants. By linking a pharmacophore with immunosuppressive activity to another molecular entity, such as a targeting moiety, derivatives of this compound can help to create novel drugs with improved efficacy or reduced side effects. The eight-carbon chain can provide the necessary flexibility and spatial orientation for the different parts of the hybrid molecule to interact with their respective biological targets.

Synthesis of Artificial Carbohydrate Antigens and Neoglycoproteins

Materials Science Applications

In materials science, the ability of this compound to be functionalized at both ends allows for its use as a monomer or cross-linking agent in the synthesis of specialized polymers. The long hydrocarbon chain can impart flexibility and hydrophobicity to the resulting material, while the terminal functional groups can be used to incorporate other properties or to link different polymer chains together. For example, after conversion of the ethoxycarbonyl group to a carboxylic acid and protection of the hydroxyl group, the molecule could be used in the synthesis of polyesters or polyamides with pendant hydroxyl groups after deprotection. These materials could have applications in biodegradable plastics or as functional coatings.

Development of Alkyl Glycosides and Polyglycosides as Surfactants

Alkyl polyglycosides (APGs) are a class of non-ionic surfactants synthesized from the reaction of a fatty alcohol (with an alkyl chain typically between C8 and C16) and a sugar, usually glucose. tichemindustry.come-bookshelf.de The synthesis can be achieved through a direct glycosidation reaction between the alcohol and the carbohydrate. e-bookshelf.de These surfactants are recognized for their derivation from renewable raw materials like vegetable oils and starch, making them an ecologically sound alternative to traditional petrochemical-based surfactants. researchgate.netbrillachem.com APGs are not single compounds but complex mixtures of alkyl mono-, di-, tri-, and oligoglycosides, which is advantageous for their application properties. e-bookshelf.de Their versatility has led to their use as detergents, wetting agents, emulsifiers, solubilizers, and foaming agents in a multitude of products. researchgate.nettichemindustry.com

The performance of alkyl glycoside derivatives is defined by a range of physicochemical properties that make them effective surfactants. They exhibit excellent wetting capabilities and significantly reduce surface tension. researchgate.nettichemindustry.com A key advantage of APGs is their ready biodegradability, with longer alkyl chains showing faster degradation rates. researchgate.netnih.gov Studies have demonstrated that APGs are readily biodegradable, with mineralization rates of approximately 80% in standard tests, surpassing many conventional surfactants like alcohol ethoxylates. nih.gov Their stability in a wide pH range and tolerance to high electrolyte concentrations and hard water further enhance their utility. researchgate.net

Table 1: Key Surfactant Properties of Alkyl Glycosides (APGs)

| Property | Description of Findings |

| Source Material | Manufactured from renewable resources such as glucose derivatives and fatty alcohols. researchgate.nettichemindustry.com |

| Biodegradability | Readily biodegradable and have very low ecotoxicity. researchgate.nettichemindustry.com Studies show mineralization of ~78-81%. nih.gov |

| Surface Activity | Exhibit superior wetting properties and effectively reduce surface tension. researchgate.nettichemindustry.com |

| Emulsification | Act as effective emulsifiers, solubilizers, and foaming agents. researchgate.nettichemindustry.com |

| Compatibility | Show good compatibility with all other types of surfactants and are tolerant of high electrolyte formulations. researchgate.nettichemindustry.com |

| Mildness | Considered mild, low-toxic, and low-irritating, making them suitable for sensitive skin applications. researchgate.nettichemindustry.com |

Derivatives such as n-octyl-β-D-glucopyranoside (also known as Octyl glucoside or OG) are invaluable tools in membrane biochemistry. nih.govserva.de This non-ionic detergent is particularly effective for solubilizing and reconstituting membrane proteins, such as receptors and enzymes, while preserving their native function. serva.deresearchgate.net A key property of Octyl glucoside is its high critical micelle concentration (CMC) of about 20-25 mM, which, combined with its small micelle size, allows it to be easily removed from protein extracts by methods like dialysis. serva.demdpi.compeakproteins.com This characteristic is crucial for the successful reconstitution of proteins into liposomes for functional studies. nih.govserva.de While it has been a staple in the field, it is considered relatively harsh compared to other detergents like n-Dodecyl-β-D-Maltopyranoside (DDM). mdpi.compeakproteins.com Nonetheless, its effectiveness in solubilizing and crystallizing a range of membrane proteins, including rhodopsins and aquaporins, ensures its continued use in structural and functional biology. mdpi.com

Table 2: Comparison of Common Detergents in Membrane Protein Research

| Detergent Name | Abbreviation | Critical Micelle Concentration (CMC) | Micelle Molecular Weight (Mw) | Key Characteristics & Applications |

| n-Octyl-β-d-glucopyranoside | OG | ~20 mM (0.53%) mdpi.compeakproteins.com | ~25 kDa mdpi.com | High CMC allows for easy removal; used for solubilization, reconstitution, and crystallization of membrane proteins. nih.govserva.demdpi.com |

| n-Nonyl-β-d-glucopyranoside | NG | 6.5 mM (0.20%) mdpi.com | ~90 kDa mdpi.com | Longer alkyl chain than OG; used for similar proteins as OG, plus intramembrane proteases. mdpi.com |

| n-Dodecyl-β-D-Maltopyranoside | DDM | 0.15 mM peakproteins.com | ~50 kDa mdpi.com | Most commonly used detergent; gentler than OG, but some proteins may still be unstable. mdpi.compeakproteins.com |

| n-Octyl-β-D-thioglucopyranoside | Octylthioglucoside | 9 mM nih.gov | Not specified | Higher stability and lower cost than OG; effective for solubilization and reconstitution with a wider concentration range for success. nih.gov |

Alkyl glycoside and polyglycoside biosurfactants are effective in creating stable oil-in-water (O/W) emulsions, a property that is particularly useful for the pipeline transportation of heavy crude oil. researchgate.net Research has shown a significant synergistic effect when these biosurfactants are used in mixtures. researchgate.net While a single alkyl-O-glucoside may form an unstable emulsion, mixtures of different biosurfactants can produce emulsions that remain stable for several days. researchgate.net A formulated system combining alkyl polyglucoside (APG) and amine oxide (OAE) has been shown to effectively stabilize O/W emulsions for enhanced oil recovery (EOR). acs.org The synergy between the two surfactants leads to a more compact interfacial film at the oil/water interface, attributed to electrostatic attraction and intermolecular hydrogen bonding, which enhances the film's strength. acs.org This improved emulsification capability helps in mobilizing residual oil through trapping and carrying mechanisms, making these surfactant systems a promising alternative for chemical EOR applications. acs.org

Exploration in Novel Amphiphilic Systems

The fundamental structure of alkyl polyglycosides serves as a platform for developing new specialty surfactants with tailored properties. brillachem.com Given their numerous hydroxyl groups, APGs are over-functionalized molecules that can be chemically modified to create novel amphiphilic systems. brillachem.com Most derivatizations target the primary hydroxyl group at the C6 position of the glucose unit. brillachem.com By introducing different hydrophilic or hydrophobic substituents, a wide range of derivatives can be synthesized, including alkyl polyglycoside glycerol (B35011) ethers, carbonates, sulfates, phosphates, and quaternary ammonium (B1175870) salts. wanqicn.combrillachem.com These modifications can alter surfactant properties like foaming and wetting as required for specific applications. brillachem.com For instance, synthesizing alkyl glycoside citrate (B86180) results in a product with good detergency, stability, and excellent low-temperature solubility. wanqicn.com This ongoing research into APG derivatives continues to expand their functional capabilities and applications. wanqicn.com

Advanced Chemical Synthesis Reagents

The synthesis of alkyl polyglycosides themselves represents an advanced application of chemical synthesis, transforming basic renewable feedstocks—fatty alcohols and sugars—into high-value surfactants. researchgate.net Two primary methods are used for industrial-scale production: direct synthesis and transacetalization. google.com The direct synthesis method involves the direct reaction of a long-chain alcohol with a sugar, such as glucose, typically in the presence of an acidic catalyst. e-bookshelf.degoogle.com The transacetalization method is a two-step process where a short-chain alcohol first reacts with the sugar, and the resulting short-chain alkyl glycoside then reacts with a long-chain fatty alcohol. google.comresearchgate.net

Recent research has focused on improving the efficiency and environmental profile of these synthesis routes. One development is the use of SO3H-functionalized ionic liquids (SFILs) as recyclable catalysts. rsc.org These catalysts have been shown to significantly decrease reaction times and the required molar ratio of alcohol to glucose. rsc.org The high catalytic activity is attributed to the formation of hydrogen bonds between the ionic liquid and the reactants, which accelerates the reaction. rsc.org Such innovations in catalysis and process optimization are crucial for the economical and sustainable production of these advanced bio-based surfactants.

Environmental Fate and Biotransformation of 8 Ethoxycarbonyloctanol Derivatives

Biodegradation Pathways of Alkyl Polyglycosides

While specific studies on the biodegradation of 8-ethoxycarbonyloctanol are limited, the degradation pathways of structurally related compounds, such as alkyl polyglycosides (APGs), provide valuable insights. APGs are non-ionic surfactants composed of a hydrophobic alkyl chain and a hydrophilic sugar moiety. service.gov.uk Their biodegradation is a key factor in their environmental risk assessment.

The primary biodegradation of APGs typically begins with the enzymatic cleavage of the glycosidic bond, releasing the fatty alcohol and the glucose moiety. service.gov.uk The fatty alcohol can then undergo β-oxidation, a common metabolic pathway for fatty acids, leading to its progressive shortening and eventual mineralization to carbon dioxide and water. service.gov.uk The glucose unit is readily metabolized by microorganisms. service.gov.uk

Analogously, the biodegradation of this compound derivatives is likely initiated by the hydrolysis of the ester linkage. This abiotic or biotic process would yield 8-hydroxyoctanol and ethoxycarbonic acid (which would likely be unstable and decompose to ethanol (B145695) and carbon dioxide). The resulting 8-hydroxyoctanol, a primary alcohol, can then be oxidized to the corresponding aldehyde and subsequently to 8-hydroxyoctanoic acid. This carboxylic acid can then enter the β-oxidation pathway, leading to its stepwise degradation.

Hydrolysis is a significant environmental fate process for compounds containing ester functional groups, with the rate being influenced by pH and temperature. numberanalytics.com Under typical environmental conditions (pH 5 to 9), ester hydrolysis can be a primary degradation mechanism. numberanalytics.comnih.gov

Another potential initial step in the biodegradation of this compound could be the oxidation of the terminal methyl group of the octanol (B41247) chain, a process catalyzed by monooxygenase enzymes in various microorganisms. numberanalytics.comkao.com This would lead to a dicarboxylic acid ester, which could then undergo further degradation.

The aerobic biodegradation of nonylphenol ethoxylates, another class of non-ionic surfactants, has been shown to initiate with the ω-carboxylation of the ethoxylate chain, followed by its gradual shortening. nih.gov Concomitant oxidation of the alkyl chain also occurs. nih.gov This suggests that oxidation of the ethoxycarbonyl group or the octanol chain are plausible initial steps in the biotransformation of this compound.

Table 1: Plausible Biodegradation Steps of this compound

| Step | Transformation | Resulting Product(s) | Enzymatic/Chemical Process |

| 1 | Hydrolysis of the ester bond | 8-Hydroxyoctanol and Ethanol + CO2 | Esterases, Chemical Hydrolysis |

| 2a | Oxidation of 8-Hydroxyoctanol | 8-Hydroxyoctanal | Alcohol Dehydrogenase |

| 2b | Oxidation of 8-Hydroxyoctanal | 8-Hydroxyoctanoic Acid | Aldehyde Dehydrogenase |

| 3 | β-Oxidation of 8-Hydroxyoctanoic Acid | Acetyl-CoA and shorter chain hydroxy fatty acids | β-oxidation pathway enzymes |

| 4 | Oxidation of terminal methyl group (alternative initial step) | Ethoxycarbonyl-octanoic acid | Monooxygenases |

This table presents a hypothetical degradation pathway based on the known metabolism of related compounds.

Ecotoxicological Assessment of Degradation Products

The primary degradation products are expected to be 8-hydroxyoctanol and ethanol. Ethanol is readily biodegradable and has low aquatic toxicity. 8-Hydroxyoctanol, a fatty alcohol, is expected to have a toxicity profile similar to other medium-chain alcohols, which can exhibit moderate toxicity to aquatic organisms.

Further degradation leads to 8-hydroxyoctanoic acid. Short-chain carboxylic acids generally exhibit low to moderate toxicity. The ecotoxicity of alkylphenol carboxylates (APECs), degradation products of alkylphenol ethoxylates, has been studied. service.gov.ukwww.gov.uk While some carboxylated metabolites can be more persistent than the parent compounds, their toxicity is generally lower than the corresponding alkylphenols. service.gov.uk

The ultimate degradation products are carbon dioxide and water, which are non-toxic. However, intermediate metabolites formed during the degradation process could potentially exhibit toxicity. For instance, aldehydes formed as intermediates in the oxidation of alcohols can be more toxic than the parent alcohols or the resulting carboxylic acids.

A comprehensive ecotoxicological assessment would require testing the toxicity of the parent compound and its primary degradation products on a range of aquatic and terrestrial organisms, representing different trophic levels. Standardized ecotoxicity tests, such as those for acute and chronic toxicity to fish, daphnids, and algae, would be necessary. oup.com

Table 2: Predicted Ecotoxicity of Potential this compound Degradation Products

| Degradation Product | Predicted Ecotoxicity | Rationale |

| 8-Hydroxyoctanol | Moderate | Similar to other C8 alcohols which can disrupt cell membranes. |

| Ethanol | Low | Readily metabolized and has a high LC50 value for aquatic organisms. |

| 8-Hydroxyoctanoic Acid | Low to Moderate | Short-chain carboxylic acids generally have lower toxicity than corresponding alcohols or aldehydes. |

| Intermediate Aldehydes | Moderate to High | Aldehydes are generally reactive and can be toxic to microorganisms. |

This table is based on general toxicological principles and data for analogous compounds. Specific testing is required for accurate assessment.

Methodologies for Environmental Monitoring and Analysis

Effective monitoring of this compound and its degradation products in various environmental matrices is essential for understanding its environmental fate and for regulatory purposes. The development of sensitive and selective analytical methods is a prerequisite for such monitoring.

Given the chemical nature of this compound (a semi-volatile organic compound), the most suitable analytical techniques are likely to be gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). mdpi.comnih.gov

Sample Preparation: For water samples, a pre-concentration step is typically required to detect the low concentrations expected in the environment. Solid-phase extraction (SPE) is a common technique used for the extraction and clean-up of a wide range of organic pollutants from aqueous matrices. nih.govnih.gov The choice of the SPE sorbent would depend on the polarity of the target analytes. For solid matrices like soil and sediment, extraction methods such as pressurized liquid extraction (PLE) or ultrasound-assisted extraction (UAE) would be appropriate. mdpi.com

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. This compound itself could be analyzed directly by GC-MS. For the analysis of its more polar degradation products, such as 8-hydroxyoctanoic acid, a derivatization step to convert them into more volatile esters or ethers would likely be necessary.